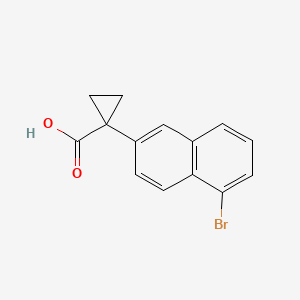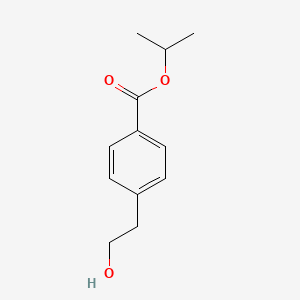
3-(4-Chloro-phenoxy)-6-ethyl-7-hydroxy-2-methyl-chromen-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-Chloro-phenoxy)-6-ethyl-7-hydroxy-2-methyl-chromen-4-one is a synthetic organic compound belonging to the class of chromen-4-one derivatives This compound is characterized by the presence of a chlorophenoxy group, an ethyl group, a hydroxy group, and a methyl group attached to the chromen-4-one core structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Chloro-phenoxy)-6-ethyl-7-hydroxy-2-methyl-chromen-4-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Chromen-4-one Core: The chromen-4-one core can be synthesized through a condensation reaction between a suitable phenol derivative and an appropriate diketone under acidic or basic conditions.
Introduction of the Chlorophenoxy Group: The chlorophenoxy group can be introduced via a nucleophilic substitution reaction using 4-chlorophenol and a suitable leaving group, such as a halide.
Ethylation and Methylation: The ethyl and methyl groups can be introduced through alkylation reactions using ethyl halides and methyl halides, respectively.
Hydroxylation: The hydroxy group can be introduced through selective hydroxylation reactions using oxidizing agents such as hydrogen peroxide or hydroxyl radicals.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing production costs and environmental impact. This can include the use of continuous flow reactors, advanced catalysts, and green chemistry principles.
Análisis De Reacciones Químicas
Types of Reactions
3-(4-Chloro-phenoxy)-6-ethyl-7-hydroxy-2-methyl-chromen-4-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl group in the chromen-4-one core can be reduced to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of new derivatives.
Esterification: The hydroxy group can react with carboxylic acids or acid chlorides to form esters.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols.
Acid Catalysts: Sulfuric acid, hydrochloric acid.
Base Catalysts: Sodium hydroxide, potassium hydroxide.
Major Products Formed
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of substituted derivatives with new functional groups.
Esterification: Formation of ester derivatives.
Aplicaciones Científicas De Investigación
3-(4-Chloro-phenoxy)-6-ethyl-7-hydroxy-2-methyl-chromen-4-one has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a lead compound for drug development.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 3-(4-Chloro-phenoxy)-6-ethyl-7-hydroxy-2-methyl-chromen-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of receptors on cell surfaces, leading to changes in cellular signaling.
Inducing Oxidative Stress: Generating reactive oxygen species that can damage cellular components and induce cell death.
Comparación Con Compuestos Similares
3-(4-Chloro-phenoxy)-6-ethyl-7-hydroxy-2-methyl-chromen-4-one can be compared with other similar compounds, such as:
4H-Chromenes: These compounds share the chromen-4-one core structure but differ in the substituents attached to the core.
Phenoxy Acetamides: These compounds contain a phenoxy group attached to an acetamide moiety and are investigated for their pharmacological activities.
Phenoxy Herbicides: These compounds, such as 2,4-dichlorophenoxyacetic acid, are widely used in agriculture as herbicides.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C18H15ClO4 |
|---|---|
Peso molecular |
330.8 g/mol |
Nombre IUPAC |
3-(4-chlorophenoxy)-6-ethyl-7-hydroxy-2-methylchromen-4-one |
InChI |
InChI=1S/C18H15ClO4/c1-3-11-8-14-16(9-15(11)20)22-10(2)18(17(14)21)23-13-6-4-12(19)5-7-13/h4-9,20H,3H2,1-2H3 |
Clave InChI |
BQPVYWLZTDSRRI-UHFFFAOYSA-N |
SMILES canónico |
CCC1=CC2=C(C=C1O)OC(=C(C2=O)OC3=CC=C(C=C3)Cl)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


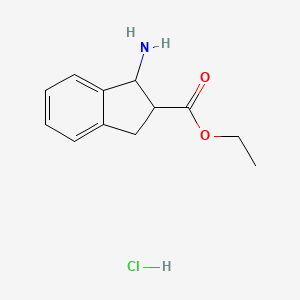
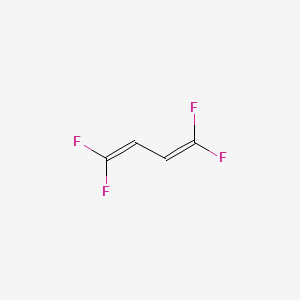


![1-[2-Hydroxy-6-(2-hydroxypropoxy)phenyl]ethanone](/img/structure/B12085978.png)
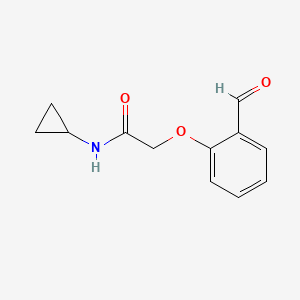
![4-Amino-2-[[2-[(2-amino-3-hydroxypropanoyl)amino]acetyl]amino]-4-oxobutanoic acid](/img/structure/B12085991.png)

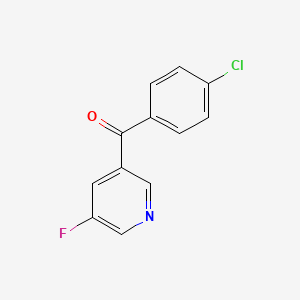

![methyl 4-[3-formyl-5-(4-methoxycarbonylphenyl)phenyl]benzoate](/img/structure/B12086010.png)
